molecular formula C6H10N2O2 B13568732 (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one

Cat. No.: B13568732
M. Wt: 142.16 g/mol
InChI Key: FTVGLPHOQJQRAX-UHFFFAOYSA-N
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Description

(2s,4s)-2-Amino-5-oxa-7-azaspiro[34]octan-6-one is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a precursor molecule containing both amino and carbonyl functional groups. The reaction conditions often require the use of a base to facilitate the cyclization process, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the amino nitrogen.

Scientific Research Applications

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one: shares similarities with other spirocyclic compounds such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: These compounds also feature a spirocyclic structure but with an indole moiety.

    Spirocyclic Lactams: These compounds contain a lactam ring within the spirocyclic system.

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-amino-5-oxa-7-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C6H10N2O2/c7-4-1-6(2-4)3-8-5(9)10-6/h4H,1-3,7H2,(H,8,9)

InChI Key

FTVGLPHOQJQRAX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC(=O)O2)N

Origin of Product

United States

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